5-bromo-1-(difluoromethyl)-1H-indole
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Overview
Description
5-bromo-1-(difluoromethyl)-1H-indole is a heterocyclic compound that contains both bromine and difluoromethyl groups attached to an indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of bromine and difluoromethyl groups in this compound enhances its chemical reactivity and potential for diverse applications.
Mechanism of Action
Target of Action
It is known that similar indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cell growth and proliferation . They can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways that regulate cell growth and proliferation .
Result of Action
Similar compounds are known to inhibit the growth of tumor cells while reducing the effect on normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The difluoromethylation can be performed using reagents like chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while oxidation can produce an indole-2,3-dione .
Scientific Research Applications
5-bromo-1-(difluoromethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-(difluoromethyl)-1H-imidazole
- 5-bromo-1-(difluoromethyl)-1H-pyrazole
- 5-bromo-1-(difluoromethyl)-1H-pyridine
Uniqueness
Compared to similar compounds, 5-bromo-1-(difluoromethyl)-1H-indole exhibits unique properties due to the indole ring structure, which is known for its stability and biological activity. The presence of both bromine and difluoromethyl groups further enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-bromo-1-(difluoromethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNMWDBGPEOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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